

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzoate

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Compound of Interest

Compound Name: TETS-Methyl benzoate

Cat. No.: B12373083

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Introduction

Methyl benzoate ($C_8H_8O_2$) is an organic compound, specifically the methyl ester of benzoic acid. It presents as a colorless, oily liquid with a characteristic pleasant, fruity-floral odor reminiscent of the feijoa tree.^{[1][2][3]} This aromatic ester is utilized in perfumery, as a solvent for cellulose esters and ethers, in synthetic resins, and as an attractant for insects like orchid bees.^{[1][4]} In the context of drug development, understanding its physicochemical properties is crucial for its use as a solvent, a starting material in synthesis, or for characterizing related active pharmaceutical ingredients. This guide provides a comprehensive overview of the key physicochemical properties of methyl benzoate, detailed experimental protocols for its synthesis and property determination, and logical diagrams to illustrate experimental workflows.

Physicochemical Properties

The physical and chemical properties of methyl benzoate are well-documented and are summarized in the tables below for ease of reference.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₂	
Molecular Weight	136.15 g/mol	
Appearance	Colorless, oily liquid	
Odor	Pleasant, fruity, floral	
Melting Point	-12.5 °C to -12 °C	
Boiling Point	198-199.6 °C at 760 mmHg	
Density	1.088 g/mL at 20 °C	
Refractive Index (n _D)	1.516 at 20 °C	

Solubility and Volatility

Property	Value	Source(s)
Solubility in Water	Sparingly soluble (2.1 g/L at 20 °C)	
Solubility in Organic Solvents	Miscible with ethanol, ether, and methanol	
Vapor Pressure	<1 mmHg at 20 °C; 0.38 mmHg at 25 °C	
Vapor Density	4.68 (vs air)	
Flash Point	82-83 °C (Closed Cup)	
log P (Octanol/Water)	2.1 - 2.2	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of methyl benzoate.

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzoate exhibits characteristic absorption bands corresponding to its functional groups.

- **C=O Stretch (Ester):** A strong, sharp peak is observed around $1715\text{--}1730\text{ cm}^{-1}$, indicative of the carbonyl group.
- **C-O Stretch (Ester):** Two distinct stretching vibrations for the C-O bond are typically found in the $1000\text{--}1300\text{ cm}^{-1}$ region.
- **Aromatic C=C Stretch:** Medium-strength bands for the benzene ring appear in the $1400\text{--}1600\text{ cm}^{-1}$ range.
- **Aromatic C-H Stretch:** These vibrations are observed above 3000 cm^{-1} .
- **Aliphatic C-H Stretch:** Vibrations for the methyl group are found just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

- **-OCH₃ (Methyl group):** A singlet appears around 3.9 ppm.
- **Aromatic Protons:** The protons on the benzene ring appear in the region of 7.3–8.1 ppm. The protons ortho to the ester group are typically the most downfield (around 8.0 ppm) due to the electron-withdrawing effect of the carbonyl.

^{13}C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

- **-OCH₃ (Methyl carbon):** ~52 ppm
- **Aromatic Carbons:** ~128–133 ppm
- **C=O (Carbonyl carbon):** ~167 ppm
- **Ipsso-carbon (aromatic carbon attached to the ester):** ~130 ppm

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzoate via Fischer Esterification

This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

- Benzoic acid
- Methanol (in excess)
- Concentrated sulfuric acid (catalyst)
- Diethyl ether or Dichloromethane (for extraction)
- 5% Sodium bicarbonate (or sodium carbonate) solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine benzoic acid and an excess of methanol (e.g., 3-5 molar equivalents). Add a magnetic stir bar.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice-water bath.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up - Cooling and Neutralization:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

- Extraction: Add diethyl ether or dichloromethane to the separatory funnel to dissolve the product. Wash the organic layer sequentially with:
 - Water, to remove the bulk of the methanol and sulfuric acid.
 - 5% sodium bicarbonate solution, to neutralize any remaining sulfuric acid and unreacted benzoic acid (Note: vent the separatory funnel frequently to release CO₂ gas).
 - Saturated sodium chloride solution (brine), to help remove dissolved water from the organic layer.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.
- Purification: The crude methyl benzoate can be purified by fractional distillation. Collect the fraction boiling at approximately 198-200 °C.

Protocol 2: Determination of Boiling Point

The boiling point is a key physical constant for identifying and assessing the purity of a liquid.

Materials:

- Purified methyl benzoate
- Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
- Heating mantle
- Boiling chips

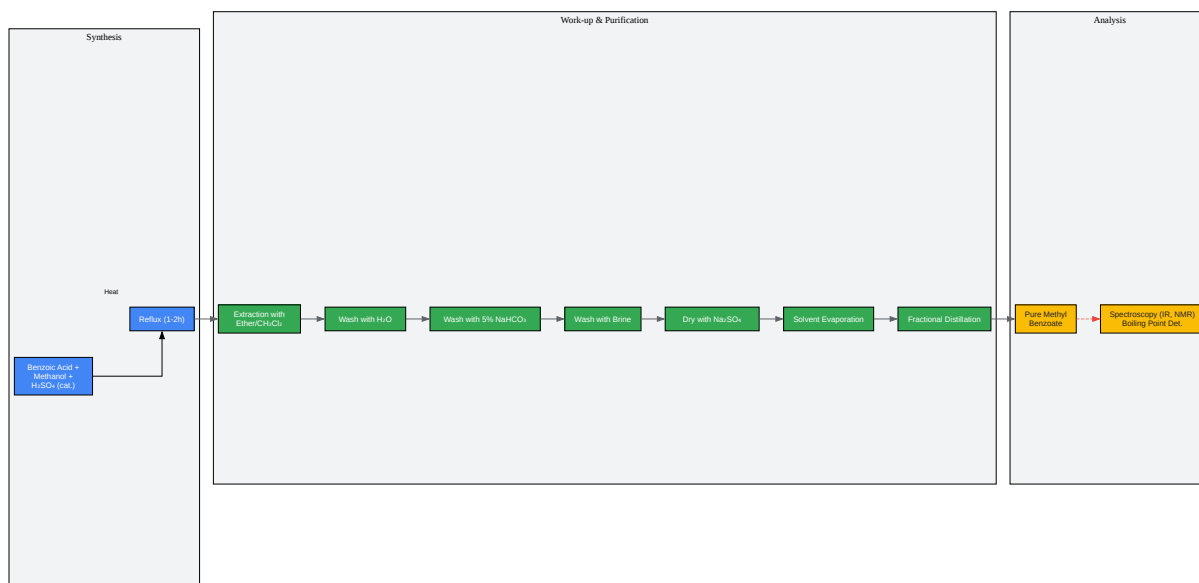
Procedure:

- Apparatus Setup: Assemble the distillation apparatus. Place a small sample (a few mL) of the purified methyl benzoate and a few boiling chips into the distilling flask.

- **Thermometer Placement:** Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the liquid.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed during a steady distillation.
- **Recording:** Record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow (1-2 °C). The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

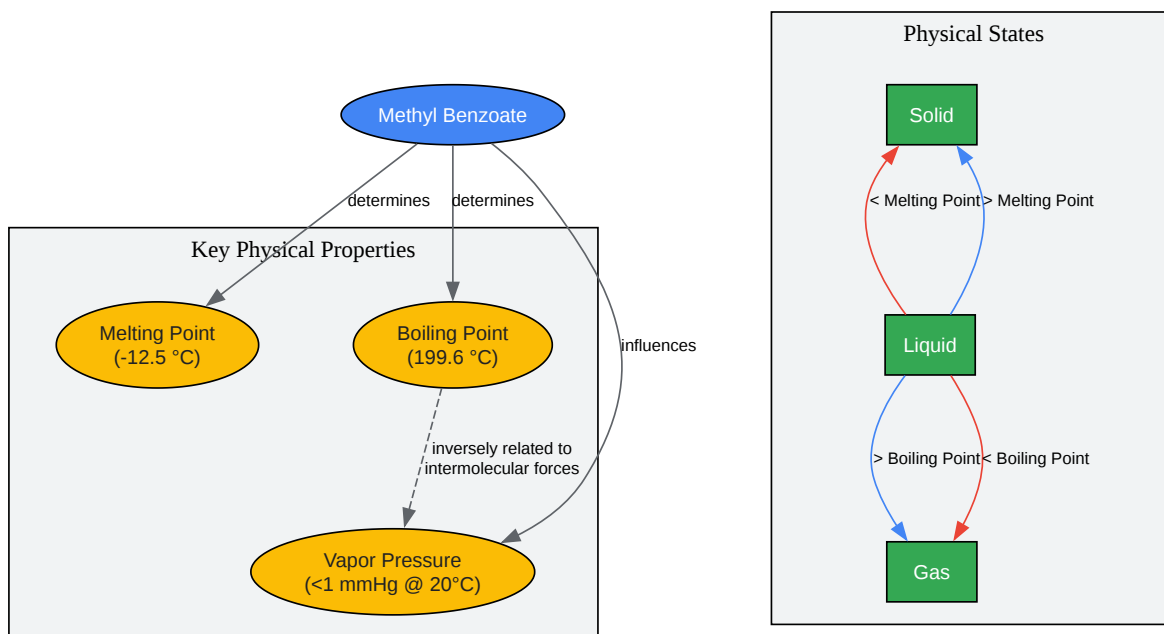
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of methyl benzoate.



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Caption: Workflow for the synthesis, purification, and analysis of methyl benzoate.



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Caption: Relationship between physical states and key properties of methyl benzoate.

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